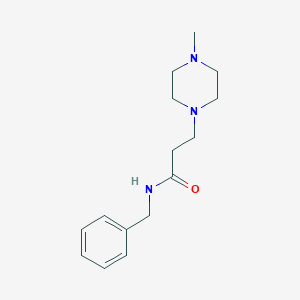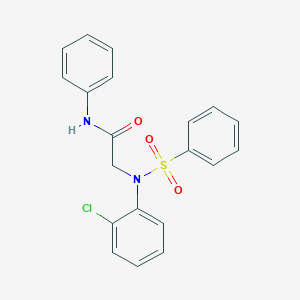![molecular formula C13H17NO3 B258564 2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol, also known as Phe-Gly-Gly or PG2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of the amino acid phenylalanine and has been shown to exhibit a wide range of biochemical and physiological effects. In
科学研究应用
PG2 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where PG2 has been shown to exhibit neuroprotective properties. It has been demonstrated to protect neurons against oxidative stress, inflammation, and excitotoxicity. PG2 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
PG2 has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. PG2 has also been shown to enhance the cytotoxicity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
作用机制
The exact mechanism of action of PG2 is not fully understood. However, it has been proposed that PG2 exerts its neuroprotective effects by modulating the activity of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. PG2 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
PG2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have antioxidant, anti-inflammatory, and anti-apoptotic properties. PG2 has also been shown to enhance the production of neurotrophic factors, which are involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using PG2 in lab experiments is its neuroprotective properties. It can be used to protect neurons against various forms of stress, making it a useful tool for studying the effects of oxidative stress, inflammation, and excitotoxicity on neuronal function. PG2 can also be used to study the mechanisms underlying cognitive function and memory.
One of the limitations of using PG2 in lab experiments is its potential toxicity. PG2 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, PG2 may have off-target effects that could complicate the interpretation of results.
未来方向
There are several areas of future research that could be explored with PG2. One area of research is the development of new neuroprotective therapies for neurodegenerative diseases. PG2 has shown promise in animal models of Alzheimer's disease and could be further developed as a potential therapeutic agent.
Another area of research is the development of new cancer therapies. PG2 has been shown to exhibit cytotoxic effects on cancer cells and could be further developed as a potential anticancer agent. Additionally, PG2 could be used as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs.
Conclusion:
In conclusion, PG2 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have neuroprotective and anticancer properties. While there are limitations to its use in lab experiments, PG2 has the potential to be further developed as a therapeutic agent for neurodegenerative diseases and cancer.
合成方法
PG2 can be synthesized using a multi-step process that involves the protection and deprotection of various functional groups. The first step involves the protection of the carboxylic acid group of phenylalanine using a suitable protecting group. This is followed by the protection of the amine group using a Boc (tert-butyloxycarbonyl) group. The protected phenylalanine is then reacted with glyoxal in the presence of a base to form the pyrrolidinone ring. The Boc group is then removed using an acid to expose the amine group, which is then reacted with formaldehyde to form the hydroxymethyl group. Finally, the protecting groups are removed using appropriate reagents to yield PG2.
属性
产品名称 |
2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H17NO3/c15-9-11-7-4-8-14(11)13(17)12(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2/t11-,12+/m0/s1 |
InChI 键 |
XQICUDKBJNDWLK-NWDGAFQWSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C2=CC=CC=C2)O)CO |
SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)O)CO |
规范 SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)